2-(Bromomethyl)naphthalene
Overview
Description
2-(Bromomethyl)naphthalene (2-BMN) is a chemical compound with the molecular formula C11H9Br . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It can be employed as a starting material in the synthesis of 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, 2-naphthalenecarboxaldehyde, diselenide, bis(2-naphthalenylmethyl), 1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)] .
Synthesis Analysis
2-(Bromomethyl)naphthalene can be synthesized by selective benzylic bromination of 2-methylnaphthalene, with bromine in heptane in the presence of lanthanum acetate hydrate . Another method involves the use of atmospheric pressure photo ionization .Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)naphthalene is characterized by a naphthalene ring with a bromomethyl group attached at the 2-position . The IUPAC Standard InChI is InChI=1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 .Chemical Reactions Analysis
2-(Bromomethyl)naphthalene is an alkylating agent used in compound synthesis . It has been found to undergo photochemical reactions, resulting in the formation of a new transient species .Physical And Chemical Properties Analysis
2-(Bromomethyl)naphthalene is a white to cream solid . It has a molecular weight of 221.09 g/mol .Scientific Research Applications
Photochemical Reactions : Watanabe et al. (2000) studied the photochemical reaction of 2-(bromomethyl)naphthalene in acetonitrile solution, revealing different reaction dynamics based on excitation energy, important for understanding photochemical processes in solutions (Watanabe, Nagano, Suzuki, & Ichimura, 2000).
NMR Signal Assignments : Ernst (1989) conducted a study to revise the ^13C NMR signal assignments of 2-(bromomethyl)naphthalene, enhancing the accuracy of spectral interpretation in chemical analysis (Ernst, 1989).
Synthesis of Naphthalene Derivatives : Ping (2012) researched the synthesis of bromo-substituted naphthalene dianhydride derivatives, showing their importance as precursors in the synthesis of core-substituted naphthalene diimides used in materials and supramolecular chemistry (Ping, 2012).
Formation of Trimethylenemethane Complexes : Kritskaya et al. (1971) investigated the reaction of (bromomethyl)naphthalene derivatives with iron nonacarbonyl, leading to the formation of trimethylenemethaneiron carbonyl complexes, important in organometallic chemistry (Kritskaya, Zol'nikova, Leshcheva, Ustynyuk, & Nesmeyanov, 1971).
Study of Photo-rearranged Isomers : Nagano, Suzuki, & Ichimura (2001) explored the photochemical reactions of 2-(bromomethyl)naphthalene in solution, identifying new transient species through laser excitation, contributing to the understanding of photo-rearrangement in organic molecules (Nagano, Suzuki, & Ichimura, 2001).
Naphthalene Diimides Applications : Kobaisi et al. (2016) provided a comprehensive review on naphthalene diimides, including their synthesis and applications in various fields such as supramolecular chemistry, sensors, and catalysis, highlighting the broad scope of these compounds in scientific research (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).
Organocatalytic Cloke-Wilson Rearrangement : Zhang et al. (2023) reported the use of 2-(bromomethyl)naphthalene in the organocatalytic Cloke-Wilson rearrangement for constructing dihydrofurans, highlighting its significance in synthetic and medicinal chemistry (Zhang, Chen, Hu, Zhang, Bi, Li, & Zhang, 2023).
DNA Crosslinking Activity : Higashi et al. (2009) discovered that 2,6-bis(bromomethyl)naphthalene exhibits highly active crosslinking activity on DNA, indicating its potential in molecular biology and medicine (Higashi, Uemura, Inami, & Mochizuki, 2009).
Safety And Hazards
2-(Bromomethyl)naphthalene is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(bromomethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHJZSZTSCSTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239864 | |
Record name | 2-Bromomethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)naphthalene | |
CAS RN |
939-26-4 | |
Record name | 2-(Bromomethyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromomethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromomethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromomethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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